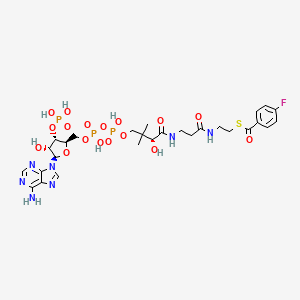

4-Fluorobenzoyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluorobenzoyl-CoA is a fluorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-fluorobenzoic acid. It derives from a benzoyl-CoA and a 4-fluorobenzoic acid.

Aplicaciones Científicas De Investigación

Biochemical Pathways

4-Fluorobenzoyl-CoA serves as an intermediate in the degradation of fluorinated aromatic compounds. It is primarily involved in:

- Anaerobic Degradation : In Thauera aromatica, this compound undergoes ATP-dependent reductive cleavage to yield benzoyl-CoA and fluoride. This process highlights a novel enzymatic mechanism for defluorination, which expands the substrate range for anaerobic bacteria capable of degrading fluoroaromatics .

- Fluorinated Compound Metabolism : The compound is utilized in the metabolism of fluorinated benzoic acids, where it facilitates the transformation of 4-fluorobenzoate into less harmful products. This metabolic pathway is crucial for the bioremediation of environments contaminated with fluorinated compounds .

Enzymatic Reactions

Research has demonstrated that this compound participates in various enzymatic reactions:

- Defluorination Mechanism : The enzyme benzoyl-CoA reductase catalyzes the conversion of this compound to benzoyl-CoA through a nucleophilic aromatic substitution mechanism. This reaction is significant for understanding how microorganisms adapt to utilize fluorinated substrates as carbon sources .

- Coenzyme A Ligase Activity : Studies indicate that CoA ligases can activate 4-fluorobenzoate to form this compound, which is essential for subsequent degradation pathways. This activation process is critical for the microbial degradation of fluorinated aromatic compounds .

Environmental Applications

This compound plays a vital role in environmental microbiology:

- Biodegradation Studies : Research involving various bacterial strains has shown that this compound is a key intermediate in the biodegradation pathways of fluorinated pollutants. For example, Ralstonia sp. and Arthrobacter sp. have been studied for their ability to degrade fluorinated compounds using this CoA derivative as an intermediate .

- Fluoride Release : The degradation of 4-fluorobenzoic acid via its CoA derivative results in fluoride ion release, which is a significant environmental concern due to fluoride's toxicity and mobility in ecosystems .

Case Studies

Several case studies illustrate the applications and importance of this compound:

- Study on Anaerobic Growth : A study on Thauera aromatica demonstrated that this bacterium could grow anaerobically using 4-fluorobenzoate as a sole carbon source, with the formation of this compound being a critical step in its metabolic pathway .

- Bioremediation Potential : Research has shown that specific microbial strains can effectively degrade high concentrations of fluorinated compounds through pathways involving this compound, highlighting its potential use in bioremediation strategies for contaminated sites .

Análisis De Reacciones Químicas

Enzymatic Reductive Defluorination

4-Fluorobenzoyl-CoA undergoes ATP-dependent reductive defluorination catalyzed by class I benzoyl-CoA reductases (BCRs) in anaerobic bacteria like Thauera aromatica. This reaction proceeds via a Birch reduction-like mechanism:

Mechanism Steps :

-

Formation of a radical anion intermediate through electron transfer from the enzyme's [4Fe-4S] clusters.

-

Fluoride elimination, yielding benzoyl-CoA and HF.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Turnover rate (k<sub>cat</sub>) | 8 × 10<sup>−6</sup> s<sup>−1</sup> | |

| ATP hydrolysis per reaction | 2.3–2.8 ATP |

This reaction is essential for the mineralization of 4-fluorobenzoate in anoxic environments .

Hydrolytic Dehalogenation

4-Chlorobenzoyl-CoA dehalogenase catalyzes hydrolytic defluorination via a Meisenheimer complex intermediate:

Reaction :

this compound + H<sub>2</sub>O → 4-Hydroxybenzoyl-CoA + HF

Kinetic Analysis :

| Substrate | k<sub>cat</sub> (s<sup>−1</sup>) | K<sub>M</sub> (μM) |

|---|---|---|

| This compound | 8 × 10<sup>−6</sup> | 290 |

| 4-Chlorobenzoyl-CoA | 2.0 | 40 |

The low k<sub>cat</sub> for this compound reflects the poor leaving-group ability of fluoride compared to chloride .

CoA-Ligation in Aerobic Degradation Pathways

In Arthrobacter and Ralstonia species, 4-fluorocinnamic acid is transformed via:

-

CoA ligation : ATP-dependent activation to 4-fluorocinnamoyl-CoA.

-

β-Oxidation : Sequential hydration, dehydrogenation, and thiolytic cleavage to this compound.

-

Ring hydroxylation : Conversion to 4-fluorocatechol, followed by ortho-cleavage and defluorination .

Key Enzymes :

Substrate Specificity in Enzymatic Reactions

This compound exhibits distinct interactions with enzymes compared to other halogenated analogs:

Comparative Turnover Rates :

| Substrate | Relative Activity (%) |

|---|---|

| This compound | 7 |

| 4-Chlorobenzoyl-CoA | 100 |

| 4-Bromobenzoyl-CoA | 37 |

Data from BCR activity assays .

The para-fluorine group sterically and electronically impedes binding to the active site of dehalogenases, reducing catalytic efficiency .

Environmental Relevance

These reactions enable microbial degradation of persistent fluoroaromatics, offering bioremediation strategies for pollutants like 4-fluorotoluene and 4-fluorobenzoate. Reductive defluorination in anaerobic systems complements aerobic pathways, ensuring complete mineralization to CO<sub>2</sub> and HF .

Synthetic applications of this compound derivatives (e.g., fluorinated polyketides) remain underexplored but hold potential for medicinal chemistry.

Propiedades

Fórmula molecular |

C28H39FN7O17P3S |

|---|---|

Peso molecular |

889.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-fluorobenzenecarbothioate |

InChI |

InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-3-5-16(29)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |

Clave InChI |

ORILDBXADZMSHG-TYHXJLICSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)F)O |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)F)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)F)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.